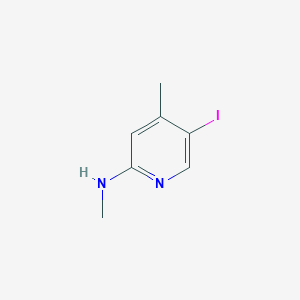
5-iodo-N,4-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N,4-dimethylpyridin-2-amine: is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This specific compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-N,4-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-iodo-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various aryl-substituted pyridines .
Scientific Research Applications
Chemistry: 5-iodo-N,4-dimethylpyridin-2-amine is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.
Biology and Medicine: They can be used to develop new pharmaceuticals with specific biological activities .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of catalysts and intermediates .
Mechanism of Action
The mechanism of action of 5-iodo-N,4-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways. The exact mechanism depends on the specific application and the nature of the reaction .
Comparison with Similar Compounds
N,N-dimethylpyridin-4-amine (DMAP): A widely used catalyst in organic synthesis.
5-bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar reactivity.
Uniqueness: 5-iodo-N,4-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
5-iodo-N,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |
InChI Key |
AOMIHDGLCHVESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1I)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















